2,2-二苯基-2-(吡咯烷-3-基)乙酰胺

描述

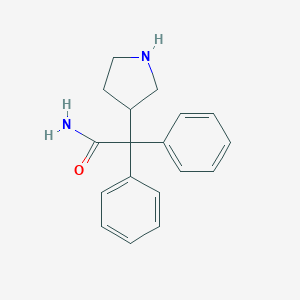

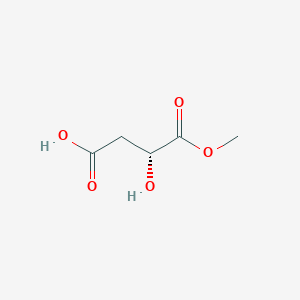

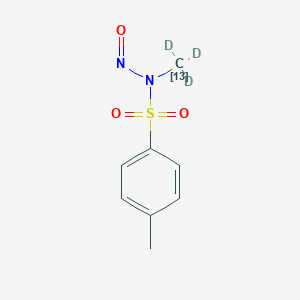

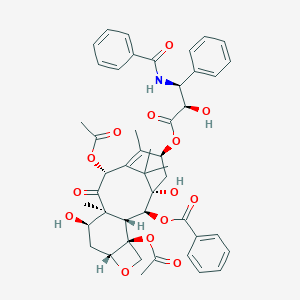

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2,2-DPA) is a small organic molecule that has been found to have a wide range of applications in various scientific fields. It is an amide that is composed of two benzene rings and a pyrrolidin-3-yl moiety. This compound has been used in the synthesis of various other compounds and as a tool in research studies. It has been used in the study of biological processes, such as enzyme inhibition and receptor binding, as well as in the development of new drugs and materials.

科学研究应用

药物发现与开发

吡咯烷环是2,2-二苯基-2-(吡咯烷-3-基)乙酰胺的核心结构,由于其多功能性和生物活性,在药物化学中被广泛应用。 它经常被纳入治疗人类疾病的化合物中,利用其sp3杂化和非平面性来增强药效团探索 .

选择性雄激素受体调节剂 (SARMs)

像2,2-二苯基-2-(吡咯烷-3-基)乙酰胺这样的化合物被合成来作为SARMs。 它们经过优化,可以选择性地靶向雄激素受体,在肌肉萎缩和骨质疏松症等疾病中提供治疗益处,而不会产生传统合成代谢类固醇的副作用 .

抗菌剂

吡咯烷衍生物表现出显著的抗菌活性。 2,2-二苯基-2-(吡咯烷-3-基)乙酰胺的结构灵活性和立体化学可以进行微调,以开发针对耐药菌株具有靶向功效的新型抗菌剂 .

抗癌治疗剂

吡咯烷化合物因其抗癌特性而受到研究。 修饰吡咯烷环结构的能力可以创造新的治疗剂,这些治疗剂可以与癌细胞途径相互作用,可能导致新的治疗方法 .

抗炎药物

吡咯烷衍生物的抗炎活性使其成为开发新型抗炎药物的候选者。 它们的分子结构可以进行调整,以增强治疗炎症性疾病的功效并减少副作用 .

神经保护剂

对吡咯烷衍生物的研究包括其作为神经保护剂的潜力。 该化合物调节神经通路的能力可能导致治疗阿尔茨海默病和帕金森病等神经退行性疾病的方法 .

安全和危害

属性

IUPAC Name |

2,2-diphenyl-2-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSBKKYHVODFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545499 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103887-32-7 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the identified by-products formed during the synthesis of darifenacin hydrobromide, and how were they characterized?

A1: During the development of darifenacin hydrobromide, researchers observed three by-products through HPLC analysis. These by-products, present in trace amounts (0.06-0.20%), were deemed significant enough to warrant identification and characterization due to regulatory requirements [, ]. To achieve this, the researchers undertook a comprehensive study involving synthesis and isolation of these by-products. Confirmation was achieved through co-injection with darifenacin hydrobromide, where the relative retention times (RRT) of the synthesized compounds matched those of the observed by-products [, ].

Q2: Why is the identification and characterization of by-products important in pharmaceutical development, particularly for compounds like darifenacin hydrobromide?

A2: Regulatory agencies set stringent requirements on the purity of pharmaceutical compounds like darifenacin hydrobromide. By-products, even in trace amounts exceeding 0.1%, must be identified and characterized [, ]. This is critical because:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)